N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide
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Overview
Description
Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They have been found to display antibacterial activity by inhibiting various enzymes .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For example, the C=N stretching vibration of the benzothiazole ring can be observed at around 1545 and 1465 cm −1 .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For example, the C=N stretching vibration of the benzothiazole ring can be observed at around 1545 and 1465 cm −1 .Scientific Research Applications
Antibacterial Applications
Benzothiazole derivatives have been synthesized and evaluated for their antibacterial efficacy against various bacterial strains. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes exhibited significant antibacterial activity against Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa, showing potential as therapeutic agents in combating bacterial infections (Obasi et al., 2017).
Green Chemistry in Synthesis
Advancements in the synthesis of benzothiazole compounds emphasize green chemistry principles, aiming for processes that are more environmentally friendly and sustainable. For example, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides utilized water as the reaction medium, demonstrating a commitment to reducing the use of harmful solvents and promoting nearly quantitative yields (Horishny & Matiychuk, 2020).
Biological and Pharmacological Screening
Benzothiazole derivatives have been synthesized and screened for various biological and pharmacological activities. For instance, fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole have been evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the diverse therapeutic potential of these compounds (Patel et al., 2009).
Medicinal Chemistry
The medicinal significance of benzothiazole scaffold is well-documented, with numerous studies highlighting their wide spectrum of biological activities. Benzothiazole derivatives have been found to exhibit antitumor, antimicrobial, antidiabetic, anti-inflammatory, and antiviral properties, among others. This broad range of activities underscores the potential of benzothiazole derivatives as versatile therapeutic agents (Sharma et al., 2013).
Mechanism of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Future Directions
The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-3-5-16-27(4-2)32(29,30)19-13-10-18(11-14-19)23(28)26-24-25-21-15-12-17-8-6-7-9-20(17)22(21)31-24/h6-15H,3-5,16H2,1-2H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDABSUGQIGVXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide |
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